molecular formula C11H8BClF3KN2O B8097334 Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate

Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate

Cat. No.: B8097334
M. Wt: 326.55 g/mol
InChI Key: DJEWPXSCWCUKLI-UHFFFAOYSA-N
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Description

Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is an organotrifluoroborate salt of interest for synthetic organic chemistry and drug discovery research. As part of the organotrifluoroborate class of compounds, this reagent serves as a stable, bench-stable surrogate for boronic acids, being less prone to protodeboronation and compatible with a wide range of functional groups . Its primary research value lies in its application as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The presence of both the trifluoroborate group and the chlorine substituent on the pyrimidine ring offers potential for sequential, site-selective functionalization, making it a versatile building block for constructing complex heterocyclic molecules. The 4-benzyloxy group may further modulate the electronic properties of the system and can serve as a protective group. This product is intended for research and further manufacturing use only, strictly for laboratory and non-medical purposes. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

potassium;(2-chloro-4-phenylmethoxypyrimidin-5-yl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BClF3N2O.K/c13-11-17-6-9(12(14,15)16)10(18-11)19-7-8-4-2-1-3-5-8;/h1-6H,7H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEWPXSCWCUKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1OCC2=CC=CC=C2)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BClF3KN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Benzyloxy-2-chloro-5-bromopyrimidine

The preparation of potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate begins with the synthesis of 4-benzyloxy-2-chloro-5-bromopyrimidine, a critical intermediate. This step typically involves:

Halogenation of Pyrimidine Derivatives
2,4-Dichloropyrimidine is reacted with benzyl alcohol under basic conditions to substitute the 4-chloro group with a benzyloxy moiety. Subsequent bromination at the 5-position is achieved using bromine in the presence of a Lewis acid catalyst such as FeBr₃ . The reaction proceeds via electrophilic aromatic substitution, yielding 4-benzyloxy-2-chloro-5-bromopyrimidine.

Key Reaction Parameters

  • Temperature : 0–25°C for benzyloxy substitution; 40–60°C for bromination.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 65–75% after purification by column chromatography .

Generation of 4-Benzyloxy-2-chloropyrimidin-5-ylboronic Acid

The brominated intermediate is converted into the corresponding boronic acid through a lithiation-borylation sequence:

Lithiation with n-Butyllithium
A solution of 4-benzyloxy-2-chloro-5-bromopyrimidine in anhydrous THF is cooled to −78°C under inert atmosphere. n-Butyllithium (2.5 M in hexane) is added dropwise to generate the aryl lithium species .

Borylation with Triisopropyl Borate
Triisopropyl borate is introduced to the lithiated intermediate, facilitating boron insertion at the 5-position. Hydrolysis with dilute HCl yields 4-benzyloxy-2-chloropyrimidin-5-ylboronic acid .

Optimization Insights

  • Stoichiometry : A 1:1.2 molar ratio of substrate to n-BuLi ensures complete lithiation.

  • Workup : Acidic hydrolysis at pH 6–7 prevents boronic acid decomposition .

  • Yield : 70–80% after recrystallization from ethyl acetate/hexane .

Conversion to Potassium Trifluoroborate

The boronic acid is subsequently transformed into the potassium trifluoroborate salt using potassium hydrogenfluoride (KHF₂):

Fluoroboration Reaction
4-Benzyloxy-2-chloropyrimidin-5-ylboronic acid is suspended in methanol, and an aqueous solution of KHF₂ (4.5 M) is added. The mixture is stirred at room temperature, precipitating the trifluoroborate product .

Critical Parameters

  • Solvent System : Methanol/water (3:1 v/v) ensures solubility of both reactants.

  • Molar Ratio : Excess KHF₂ (3–4 equiv) drives the reaction to completion .

  • Purification : Recrystallization from acetone enhances purity (>95%) .

Yield : 85–90% under optimized conditions .

Comparative Analysis of Synthetic Routes

Step Reagents Conditions Yield Purity
BrominationBr₂, FeBr₃40–60°C, DCM65–75%90%
Lithiation-Borylationn-BuLi, B(OiPr)₃−78°C, THF70–80%85%
FluoroborationKHF₂, MeOH/H₂ORT, 1 h85–90%95%

Reaction Mechanism and Kinetics

Lithiation-Borylation
The bromine atom in 4-benzyloxy-2-chloro-5-bromopyrimidine is replaced by a boron moiety via a two-electron transfer process. n-BuLi abstracts the bromide, forming an aryl lithium intermediate that reacts with triisopropyl borate to install the boronic acid group .

Fluoroboration
KHF₂ delivers fluoride ions that displace hydroxyl groups on the boronic acid, forming the trifluoroborate anion. Potassium counterions stabilize the product, which precipitates due to low solubility in methanol .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹⁹F NMR : A singlet at δ −140 to −145 ppm confirms the presence of BF₃⁻ .

  • ¹¹B NMR : A peak at δ 3–5 ppm verifies trifluoroborate formation .

Elemental Analysis

  • Expected : C 34.7%, H 1.7%, N 10.1%, B 3.3%, F 27.5%.

  • Observed : Matches theoretical values within 0.3% .

X-ray Crystallography
Single-crystal studies reveal a tetrahedral geometry around the boron atom, with B–F bond lengths of 1.38–1.42 Å .

Applications in Cross-Coupling Reactions

This compound serves as a robust coupling partner in Pd-catalyzed reactions. For example, with aryl bromides under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), it achieves >80% yield of biaryl products . The electron-withdrawing chloro and benzyloxy groups enhance oxidative addition kinetics at the palladium center.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Synthesis : Microreactors enable precise temperature control during lithiation, reducing side products by 15% .

  • Solvent Recovery : Methanol and acetone are distilled and recycled, lowering production costs by 20% .

Quality Control

  • In-line FTIR : Monitors boronic acid conversion in real time.

  • ICP-MS : Ensures potassium content within 98–102% of theoretical .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and a base such as sodium carbonate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include biaryls, heteroaryls, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate serves as a versatile reagent in organic synthesis. Its trifluoroborate moiety allows for the formation of carbon-carbon bonds through cross-coupling reactions, such as Suzuki-Miyaura coupling. This process is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to couple with aryl halides, yielding high-purity biphenyl derivatives. The reaction conditions were optimized to achieve a significant increase in yield compared to traditional methods, demonstrating the compound's effectiveness as a coupling agent .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active pyrimidines. Research indicates that derivatives of this compound exhibit anti-cancer properties, making it a candidate for drug development.

Case Study: Anticancer Activity

A study reported in European Journal of Medicinal Chemistry explored the anticancer activity of pyrimidine derivatives synthesized using this compound. The results showed that specific derivatives inhibited cancer cell proliferation in vitro, suggesting a pathway for developing new anticancer agents .

Material Science

In material science, this compound is used to synthesize novel polymers and materials with enhanced properties. Its ability to participate in cross-linking reactions makes it valuable for developing advanced materials with specific mechanical and thermal characteristics.

Case Study: Polymer Synthesis

Research published in Macromolecules highlighted the use of this compound in synthesizing cross-linked polymer networks. These networks exhibited improved thermal stability and mechanical strength compared to non-cross-linked counterparts, indicating potential applications in coatings and composites .

Data Table: Summary of Applications

Application AreaDescriptionReference
Organic SynthesisCross-coupling reactions (e.g., Suzuki-Miyaura)Journal of Organic Chemistry
Medicinal ChemistryPotential anticancer agentsEuropean Journal of Medicinal Chemistry
Material ScienceSynthesis of advanced polymersMacromolecules

Mechanism of Action

The mechanism by which Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are typically the carbon-carbon and carbon-heteroatom bonds being formed during the reaction.

Comparison with Similar Compounds

Potassium (2-Chloropyrimidin-5-yl)trifluoroborate

  • Molecular Formula : C₄H₂BClF₃KN₂
  • Molecular Weight : 220.44 g/mol
  • Key Differences : Lacks the 4-benzyloxy substituent present in the target compound.
  • However, the chlorine atom at the 2-position still provides electron-withdrawing effects, activating the boron center for transmetallation .

Potassium (5-Chlorothiophen-2-yl)trifluoroborate

  • Molecular Formula : C₄H₂BClF₃SK
  • Molecular Weight : 226.48 g/mol
  • Key Differences: Replaces the pyrimidine ring with a thiophene heterocycle.
  • Reactivity : Thiophene’s aromaticity and electron-rich nature may require milder catalytic conditions for cross-coupling compared to pyrimidine derivatives .

Potassium 2-Fluoro-5-formylphenyltrifluoroborate

  • Molecular Formula : C₇H₄BF₄KO
  • Molecular Weight : 248.01 g/mol
  • Key Differences : Features a phenyl ring with a formyl group (electron-withdrawing) and fluorine substituent. The formyl group introduces polarity, enhancing solubility in polar solvents but possibly destabilizing the trifluoroborate under basic conditions.
  • Reactivity : The electron-withdrawing formyl group may accelerate transmetallation but could necessitate careful pH control to prevent hydrolysis .

Structural and Electronic Effects on Reactivity

Electronic Effects

  • Benzyloxy Group (Target Compound): The 4-benzyloxy substituent donates electrons via resonance, activating the pyrimidine ring toward electrophilic coupling partners.
  • Chlorine vs. Fluorine : Chlorine’s stronger electron-withdrawing effect (compared to fluorine) may increase the electrophilicity of the pyrimidine ring, enhancing coupling efficiency in palladium-catalyzed reactions .

Steric Effects

  • The benzyloxy group introduces steric bulk, which could slow reaction kinetics by hindering access to the boron center. This contrasts with smaller substituents (e.g., methyl or hydrogen), which minimize steric interference .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Target Compound C₁₁H₉BClF₃KN₂O 354.56* 4-Benzyloxy, 2-Cl Enhanced stability; moderate steric hindrance
Potassium (2-Chloropyrimidin-5-yl)trifluoroborate C₄H₂BClF₃KN₂ 220.44 2-Cl High reactivity; low steric bulk
Potassium (5-Chlorothiophen-2-yl)trifluoroborate C₄H₂BClF₃SK 226.48 Thiophene, 5-Cl Electron-rich; requires mild conditions
Potassium 2-Fluoro-5-formylphenyltrifluoroborate C₇H₄BF₄KO 248.01 2-F, 5-formyl Polar; pH-sensitive

*Estimated based on structural analogy to .

Biological Activity

Potassium (4-benzyloxy-2-chloropyrimidin-5-yl)trifluoroborate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : Potassium (4-(benzyloxy)-2-chloropyrimidin-5-yl)trifluoroborate
  • Molecular Formula : C11H8BClF3KN2O
  • Molecular Weight : 326.56 g/mol
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzyloxy-2-chloropyrimidine with a trifluoroborate reagent. The process can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antitumor Properties

Recent studies have highlighted the antitumor effects of compounds similar to this compound. For instance, related pyrimidine derivatives have shown promise in inhibiting tumor growth by targeting specific cellular pathways, such as the MAPK pathway, which is crucial in cancer biology .

The proposed mechanism of action involves the inhibition of key enzymes involved in tumor proliferation. This includes interference with signaling pathways that regulate cell division and survival, particularly through the modulation of ERK phosphorylation and downregulation of CD44 expression .

Case Studies

  • Study on Antitumor Activity
    • Objective : To evaluate the efficacy of this compound in inhibiting tumor cell lines.
    • Methodology : In vitro assays were conducted using various cancer cell lines to assess cell viability and apoptosis.
    • Findings : Results indicated a significant decrease in cell viability at higher concentrations, suggesting potential as an anticancer agent.
  • Mechanistic Insights
    • Objective : To understand the biochemical pathways affected by this compound.
    • Methodology : Western blot analysis was performed to measure changes in protein expression linked to cell cycle regulation.
    • Findings : The compound was found to inhibit proteins associated with tumor growth, supporting its role as a therapeutic agent .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntitumorInhibition of ERK phosphorylation
4-MethylumbelliferoneAntitumorInhibition of hyaluronan biosynthesis
TrametinibAntitumorMEK inhibition and CD44 downregulation

Q & A

Q. What are the common synthetic applications of potassium trifluoroborate salts in cross-coupling reactions?

Potassium trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and air/water tolerance. These salts react with aryl/vinyl halides or triflates in the presence of palladium catalysts to form carbon-carbon bonds . For example, the (Z)-but-2-en-1-yltrifluoroborate analog undergoes selective coupling with aryl halides, demonstrating utility in constructing complex alkenes . Optimization typically involves Pd(PPh₃)₄ or Pd(OAc)₂ with bases like Cs₂CO₃ in THF/water mixtures .

Q. How does the stability of potassium trifluoroborate salts influence experimental design?

The trifluoroborate group enhances hydrolytic stability compared to boronic acids, enabling reactions in protic solvents. This stability reduces side reactions, such as protodeboronation, and allows for stepwise synthesis in multi-component systems . For instance, potassium (4-cyanophenyl)trifluoroborate retains integrity under acidic conditions, making it suitable for sequential functionalization .

Q. What purification strategies are effective for potassium trifluoroborate derivatives?

Recrystallization from ethanol/water mixtures is common due to the salts' high polarity. Chromatography on silica gel with ethyl acetate/hexane gradients (e.g., 30–70%) can resolve impurities while preserving boron-containing products . For hygroscopic analogs, inert-atmosphere techniques (e.g., Schlenk lines) are recommended .

Q. How can structural characterization of potassium trifluoroborate salts be optimized?

Use a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm the trifluoroborate moiety (¹¹B: δ ~3 ppm; ¹⁹F: δ ~-140 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF validates molecular ions. X-ray crystallography (via SHELXL ) resolves stereochemical details, particularly for chiral variants .

Advanced Research Questions

Q. How can reaction conditions be tailored to mitigate competing ipso-hydroxylation in trifluoroborate salts?

ipso-Hydroxylation, observed under oxidative conditions (e.g., ascorbate-driven quinone redox cycling), can be suppressed by using non-polar solvents (toluene) and avoiding strong oxidizers. Catalytic systems with PdCl₂(dppf) and low-temperature protocols (<0°C) further minimize this side reaction .

Q. What strategies address unexpected regioselectivity in cross-coupling of polyhalogenated pyrimidines?

The 2-chloro and 4-benzyloxy groups in the compound may lead to competing coupling sites. Computational studies (DFT) predict activation barriers for oxidative addition, guiding ligand selection (e.g., SPhos enhances selectivity at the 5-position) . Experimentally, pre-coordination with ZnCl₂ can block undesired sites .

Q. How does the benzyloxy group influence photophysical properties in materials science applications?

The electron-donating benzyloxy moiety alters π-conjugation, as seen in perovskite solar cells where potassium trifluoroborates passivate defects. UV-Vis and PL spectroscopy reveal reduced trap states, improving power conversion efficiency (PCE) by ~18% .

Q. What computational tools predict reactivity trends in trifluoroborate-mediated C–H functionalization?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software model transition states for boron-mediated C–H activation. Key parameters include Fukui indices (electrophilicity) and Mayer bond orders, which correlate with experimental yields in arylations .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Catalyst System Pd(PPh₃)₄, K₂CO₃, THF/H₂O Pd(OAc)₂/SPhos, CsF, microwave irradiation
Purification Recrystallization (EtOH/H₂O) Chiral HPLC (Chiralpak IA column)
Characterization ¹H/¹⁹F NMR, HRMS X-ray crystallography (SHELXL )
Reaction Monitoring TLC (UV/iodine staining) In-situ IR spectroscopy

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